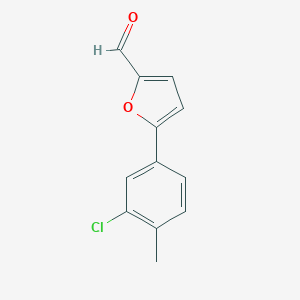

5-(3-Chloro-4-methylphenyl)-2-furaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3-chloro-4-methylphenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2/c1-8-2-3-9(6-11(8)13)12-5-4-10(7-14)15-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOMPOSIYMXBNCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(O2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355960 | |

| Record name | 5-(3-chloro-4-methylphenyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57666-53-2 | |

| Record name | 5-(3-chloro-4-methylphenyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3-CHLORO-4-METHYLPHENYL)-2-FURALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(3-Chloro-4-methylphenyl)-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(3-Chloro-4-methylphenyl)-2-furaldehyde, a valuable intermediate in organic synthesis and drug discovery. The document details the prevalent synthetic methodology, experimental protocols, and relevant quantitative data to support researchers in the successful preparation of this compound.

Introduction

This compound belongs to the class of 5-aryl-2-furaldehydes, which are key structural motifs in various natural products and pharmacologically active compounds. The presence of the substituted phenyl ring and the reactive aldehyde functionality makes it a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents. The primary and most efficient method for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling.

Synthetic Pathway: Suzuki-Miyaura Coupling

The most common and scalable approach for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. For the synthesis of the target molecule, this translates to the reaction between 5-bromo-2-furaldehyde and (3-chloro-4-methylphenyl)boronic acid .

The general reaction scheme is as follows:

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

This pathway is favored due to its high functional group tolerance, generally high yields, and the commercial availability of the starting materials.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The catalytic cycle for this reaction involves several key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with 5-bromo-2-furaldehyde to form a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base to form a boronate species, transfers the 3-chloro-4-methylphenyl group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the C-C bond of the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.

Materials and Reagents

-

5-Bromo-2-furaldehyde

-

(3-Chloro-4-methylphenyl)boronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium on activated carbon [Pd/C])

-

Base (e.g., anhydrous Potassium Carbonate [K₂CO₃] or Sodium Carbonate [Na₂CO₃])

-

Solvent system (e.g., Toluene and Water, or 1,4-Dioxane and Water)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (for drying)

-

Silica gel (for column chromatography)

-

Hexane and Ethyl Acetate (for chromatography elution)

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis and purification.

-

Reaction Setup: To a round-bottom flask equipped with a condenser and a magnetic stir bar, add 5-bromo-2-furaldehyde (1.0 eq), (3-chloro-4-methylphenyl)boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq). Then, add the solvent system (e.g., a 4:1 mixture of toluene and water).

-

Degassing: The reaction vessel is sealed, and the mixture is degassed by bubbling nitrogen or argon through the solution for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction: The mixture is heated to reflux (typically around 90-100 °C) with vigorous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material (5-bromo-2-furaldehyde) is consumed (typically 4-12 hours).

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature. Deionized water is added, and the mixture is transferred to a separatory funnel. The product is extracted into an organic solvent such as ethyl acetate (3 x 50 mL).

-

Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound.

| Parameter | Value | Notes |

| Molecular Formula | C₁₂H₉ClO₂ | |

| Molecular Weight | 220.65 g/mol | |

| Typical Yield | 75-90% | Dependent on catalyst and reaction conditions. |

| Purity (Post-Chromatography) | >98% | As determined by HPLC or ¹H NMR. |

| Melting Point | Not widely reported | Expected to be a solid at room temperature. |

| Appearance | Off-white to yellow solid |

Product Characterization

Spectroscopic data is crucial for confirming the identity and purity of the synthesized compound.

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~9.7 (s, 1H, -CHO), ~7.6-7.4 (m, 3H, Ar-H), ~7.3 (d, 1H, furan-H), ~6.8 (d, 1H, furan-H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~177 (-CHO), ~160-125 (Ar-C and furan-C). |

| Mass Spectrometry (EI) | m/z: 220 [M]⁺, 222 [M+2]⁺ (characteristic isotopic pattern for chlorine). |

| Infrared (IR) | ν (cm⁻¹): ~1670 (C=O stretch, aldehyde), ~3100 (C-H stretch, aromatic/furan). |

Disclaimer: This guide is intended for informational purposes for qualified researchers. All experimental work should be conducted in a well-equipped laboratory, following all appropriate safety precautions, including the use of personal protective equipment. The reaction conditions provided are illustrative and may require optimization.

CAS number for 5-(3-Chloro-4-methylphenyl)-2-furaldehyde

An In-depth Technical Guide to 5-(3-Chloro-4-methylphenyl)-2-furaldehyde

This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, and potential biological significance. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

This compound is an aromatic aldehyde derivative of furan. Its structure features a furan ring substituted with a formyl group and a chloro-methylphenyl group.

While detailed, experimentally verified data for this specific compound is limited in publicly accessible literature, its properties can be inferred from closely related analogs. Below is a summary of key chemical identifiers.

| Property | Value | Source |

| CAS Number | 57666-53-2 | Sigma-Aldrich[1] |

| Linear Formula | C12H9ClO2 | Sigma-Aldrich[1] |

| Molecular Weight | 220.65 g/mol | Calculated |

| Synonyms | 5-(3-Chloro-4-methylphenyl)furan-2-carbaldehyde | IUPAC Nomenclature |

Synthesis and Experimental Protocols

The synthesis of 5-aryl-2-furaldehydes is typically achieved through palladium-catalyzed cross-coupling reactions. A common and effective method is the Suzuki coupling, which involves the reaction of an arylboronic acid with a halo-furan. For this compound, a plausible synthetic route involves the coupling of 5-bromo-2-furaldehyde with 3-chloro-4-methylphenylboronic acid.

Proposed Synthetic Protocol: Suzuki Coupling

This protocol is a generalized procedure based on established methods for the synthesis of similar 5-aryl-2-furaldehydes.

Materials:

-

5-bromo-2-furaldehyde

-

3-chloro-4-methylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a reaction flask, add 5-bromo-2-furaldehyde (1.0 eq), 3-chloro-4-methylphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

De-gas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq), to the reaction mixture.

-

Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (usually within 4-12 hours), cool the mixture to room temperature.

-

Add water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.

Potential Biological Significance and Applications

Aryl-substituted furaldehydes are precursors to a wide range of heterocyclic compounds and have been investigated for various pharmacological activities. While the specific biological activity of this compound is not extensively documented, related structures have shown promise. For instance, Schiff bases derived from substituted furfuraldehydes have been evaluated for antimicrobial and anthelmintic activities[3]. The furan moiety is present in numerous natural and synthetic compounds with diverse pharmacological properties[4].

Given its structure, this compound could serve as a valuable intermediate in the synthesis of more complex molecules for drug discovery programs. The chloro and methyl substitutions on the phenyl ring can influence the compound's lipophilicity, electronic properties, and metabolic stability, making it an interesting scaffold for medicinal chemistry.

Experimental and Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and preliminary biological screening of this compound.

Caption: A general workflow for the synthesis and evaluation of the target compound.

Hypothetical Signaling Pathway Involvement

There is no direct evidence linking this compound to specific signaling pathways. However, many small molecule drugs exert their effects by modulating key cellular signaling cascades. For instance, some chlorinated aromatic compounds have been shown to interact with pathways like the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is crucial for regulating cell growth and proliferation[5]. A hypothetical interaction is depicted below for illustrative purposes.

Caption: A hypothetical modulation of the MAPK signaling pathway by the compound.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. Final Progress Reports: Michigan State University: Molecular Signals of Epigenetic Toxicity of Superfund Chemicals [tools.niehs.nih.gov]

An In-depth Technical Guide on the Spectroscopic and Synthetic Profile of 5-(3-Chloro-4-methylphenyl)-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The spectroscopic data presented in this document for 5-(3-Chloro-4-methylphenyl)-2-furaldehyde are predicted based on the analysis of structurally similar compounds due to the absence of publicly available experimental data for the specific molecule. The experimental protocol is adapted from a general method for the synthesis of related compounds.

Introduction

This compound is a substituted furan derivative with potential applications in medicinal chemistry and materials science. Its structural motif, combining a furan ring with a substituted phenyl group, makes it an interesting candidate for further functionalization and biological evaluation. This technical guide provides a summary of the predicted spectroscopic data and a detailed experimental protocol for the synthesis of this compound, based on established chemical literature.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known data of structurally related compounds, including 5-(4-chlorophenyl)-2-furaldehyde and 5-(4-methylphenyl)-2-furaldehyde.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.70 | s | 1H | Aldehydic proton (-CHO) |

| ~7.80-7.60 | m | 3H | Aromatic protons (phenyl ring) |

| ~7.40 | d | 1H | Furan ring proton |

| ~7.25 | d | 1H | Furan ring proton |

| ~2.40 | s | 3H | Methyl protons (-CH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~178.0 | Aldehydic carbon (-CHO) |

| ~158.0 | Furan ring carbon (C-5) |

| ~152.0 | Furan ring carbon (C-2) |

| ~138.0-125.0 | Aromatic carbons (phenyl ring) |

| ~124.0 | Furan ring carbon |

| ~110.0 | Furan ring carbon |

| ~20.0 | Methyl carbon (-CH₃) |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Medium | Aldehydic C-H stretch |

| ~1680 | Strong | Aldehydic C=O stretch |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |

| ~1450 | Medium | C-H bend |

| ~1100 | Strong | C-O-C stretch (furan) |

| ~820 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| ~220.03 | [M]⁺ (Molecular ion for C₁₂H₉ClO₂) |

| ~219.02 | [M-H]⁺ |

| ~191.03 | [M-CHO]⁺ |

| ~156.00 | [M-CHO-Cl]⁺ |

Synthetic Protocol

The synthesis of this compound can be achieved via a Meerwein arylation reaction, a well-established method for the formation of carbon-carbon bonds between aryl groups and activated alkenes. The following protocol is adapted from the work of Munendra et al. on the synthesis of similar 5-aryl-2-furaldehydes.

Experimental Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Detailed Procedure:

-

Diazotization of 3-Chloro-4-methylaniline:

-

In a beaker, dissolve 3-chloro-4-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Continue stirring for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Meerwein Arylation:

-

In a separate larger vessel, add furfural (1.5 equivalents).

-

To the furfural, add the freshly prepared, cold diazonium salt solution slowly with vigorous stirring.

-

Add an aqueous solution of copper(II) chloride (0.2 equivalents) as a catalyst.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. A solid product should precipitate out of the solution.

-

-

Work-up and Purification:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid thoroughly with cold water followed by a small amount of cold ethanol to remove unreacted starting materials and impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

-

Potential Application in Drug Discovery: A Workflow Example

While specific biological activities for this compound are not yet extensively documented, compounds with similar structures are often investigated as potential therapeutic agents. The following diagram illustrates a general workflow for screening such a compound in a drug discovery context.

Caption: A generalized workflow for drug discovery screening.

This workflow demonstrates the logical progression from a library of chemical compounds, including our title compound, through various stages of testing and development to identify and optimize a potential drug candidate.

Conclusion

This technical guide provides a foundational understanding of the synthesis and predicted spectroscopic characteristics of this compound. The provided synthetic protocol, adapted from reliable literature, offers a clear pathway for its preparation. The tabulated spectroscopic data, while predictive, serves as a useful reference for researchers aiming to synthesize and characterize this and related molecules. Further experimental validation is necessary to confirm these predicted values and to explore the potential applications of this compound in various scientific fields.

Navigating the Solubility Landscape of 5-(3-Chloro-4-methylphenyl)-2-furaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 5-(3-Chloro-4-methylphenyl)-2-furaldehyde is a critical physicochemical property that influences its bioavailability, processability, and overall utility. The "like dissolves like" principle generally governs solubility, suggesting that this compound, with its aromatic and halogenated moieties, is likely to exhibit solubility in a range of organic solvents. However, empirical determination is essential for precise quantification.

Predicted Solubility Profile

Based on its chemical structure, which includes a polar aldehyde group and a furan ring, alongside a non-polar substituted phenyl group, this compound is expected to be soluble in a variety of common organic solvents. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are likely to be effective, as are chlorinated solvents like dichloromethane and chloroform. Alcohols such as methanol, ethanol, and isopropanol may also serve as suitable solvents. The solubility in non-polar solvents like hexanes is expected to be limited.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been published. Researchers are encouraged to determine this data experimentally. The following table provides a structured format for recording and presenting such empirical data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination | Observations |

| e.g., Acetone | e.g., 25 | e.g., Shake-Flask | |||

| e.g., Dichloromethane | e.g., 25 | e.g., HPLC | |||

| e.g., Dimethyl Sulfoxide | e.g., 25 | e.g., UV-Vis | |||

| e.g., Ethanol | e.g., 25 | e.g., Gravimetric | |||

| e.g., Ethyl Acetate | e.g., 25 | e.g., Shake-Flask | |||

| e.g., Hexanes | e.g., 25 | e.g., Shake-Flask | |||

| e.g., Methanol | e.g., 25 | e.g., HPLC | |||

| e.g., Toluene | e.g., 25 | e.g., Gravimetric |

Experimental Protocols for Solubility Determination

A standardized and meticulous experimental approach is crucial for obtaining reliable and reproducible solubility data. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[1]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Shake-Flask Method Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[1] The temperature should be rigorously controlled.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the sediment, it is advisable to centrifuge the samples.

-

Filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles.

-

-

Quantification:

-

Dilute the clear, saturated filtrate with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical technique such as HPLC or UV-Vis spectroscopy to determine the concentration of this compound.

-

A pre-established calibration curve of the compound in the same solvent system is required for accurate quantification.

-

-

Data Calculation:

-

Calculate the solubility using the determined concentration and the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

References

An In-depth Technical Guide on the Physical Characteristics of 5-(3-Chloro-4-methylphenyl)-2-furaldehyde

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific physical and chemical properties of 5-(3-Chloro-4-methylphenyl)-2-furaldehyde is limited. This guide provides a summary of available information for the target compound and contextual data from structurally related compounds. The experimental protocols described are based on general methods for analogous molecules and should be adapted and validated for specific laboratory conditions.

Introduction

This compound is a furan derivative characterized by the presence of a 2-furaldehyde (furfural) core substituted at the 5-position with a 3-chloro-4-methylphenyl group. Furfural and its derivatives are important platform molecules in organic synthesis and medicinal chemistry, serving as precursors for a wide range of more complex structures. Compounds bearing a furan moiety are known to exhibit diverse pharmacological activities. This document outlines the known physical characteristics of the title compound and provides general methodologies for its synthesis and characterization.

Core Compound Data

Based on available information, the fundamental properties of this compound are summarized below.

| Property | Data | Reference |

| CAS Number | 57666-53-2 | |

| Molecular Formula | C₁₂H₉ClO₂ | |

| Linear Formula | C₁₂H₉ClO₂ | |

| Molecular Weight | 220.65 g/mol | Calculated |

| Structure | (See Figure 1) |

Figure 1: Chemical Structure of this compound

Figure 1. Structure of the title compound.

Comparative Physicochemical Data

To provide context, the following table presents physical data for the parent compound, 2-furaldehyde, and other structurally related 5-phenyl-2-furaldehyde derivatives. These values can help in estimating the properties of the title compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Furaldehyde | C₅H₄O₂ | 96.08 | -36 | 162 |

| 5-(4-Chlorophenyl)-2-furaldehyde | C₁₁H₇ClO₂ | 206.62 | Not Available | Not Available |

| 5-(3-Chlorophenyl)furfural | C₁₁H₇ClO₂ | 206.63 | 109-111 | Not Available |

| 5-(3-Chloro-4-methoxyphenyl)furfural | C₁₂H₉ClO₃ | 236.65 | Not Available | Not Available |

| 5-(4-Nitrophenyl)-2-furaldehyde | C₁₁H₇NO₄ | 217.18 | Not Available | Not Available |

Experimental Protocols

While specific experimental data for this compound is not widely published, a general synthetic and characterization workflow can be established based on literature for similar compounds.

Synthesis: Meerwein Arylation

A common method for the synthesis of 5-aryl-2-furfurals is the Meerwein arylation reaction.[1] This involves the reaction of a diazonium salt with an activated alkene (in this case, furfural) in the presence of a copper catalyst.

Protocol:

-

Diazotization: 3-Chloro-4-methylaniline is dissolved in an aqueous solution of a strong acid (e.g., HCl). The solution is cooled to 0-5°C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Arylation: A solution of 2-furaldehyde and a copper(II) salt (e.g., CuCl₂) in a suitable solvent (e.g., acetone/water) is prepared. The freshly prepared diazonium salt solution is added slowly to this mixture at a controlled temperature.

-

Work-up and Purification: After the reaction is complete, the product is typically extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by techniques such as column chromatography or recrystallization to yield pure this compound.

Characterization

The identity and purity of the synthesized compound would be confirmed using a suite of analytical techniques.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and environment of protons. Expected signals would include an aldehyde proton, aromatic protons from both the furan and phenyl rings, and a methyl group singlet.

-

¹³C NMR: To identify the number of unique carbon atoms and their chemical environments.

-

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups. Key expected peaks would include a strong carbonyl (C=O) stretch from the aldehyde (around 1670-1700 cm⁻¹) and C-O-C stretching from the furan ring.[2]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule, confirming the molecular formula.

-

Melting Point Analysis: To determine the melting point and assess the purity of the solid compound.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like this compound.

Workflow for Synthesis and Characterization.

References

Potential Biological Activity of 5-(3-Chloro-4-methylphenyl)-2-furaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of the novel compound 5-(3-Chloro-4-methylphenyl)-2-furaldehyde. Due to the limited direct studies on this specific molecule, this document extrapolates its potential pharmacological effects based on the well-documented activities of structurally similar furan derivatives. The primary focus is on its potential as an anticancer and antimicrobial agent. This guide furnishes detailed experimental protocols for the initial in vitro evaluation of these activities and proposes a hypothetical mechanism of action based on known signaling pathways modulated by analogous compounds. All quantitative data from related compounds are summarized, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

Furan-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of biological activities.[1] The furan scaffold is a key component in numerous natural products and synthetic pharmaceuticals.[1] Derivatives of 5-phenyl-2-furaldehyde, in particular, have been identified as promising precursors for the development of new therapeutic agents with potential antimicrobial and antitumor properties.[2][3] The subject of this guide, this compound, is a novel derivative characterized by a substituted phenyl ring at the 5-position of the furan ring. The presence of a chloro and a methyl group on the phenyl ring is anticipated to modulate its biological activity. This document aims to provide a foundational resource for researchers interested in exploring the therapeutic potential of this compound.

Postulated Biological Activities

Based on the structure-activity relationships of analogous compounds, this compound is postulated to exhibit two primary biological activities:

-

Anticancer/Cytotoxic Activity: The presence of a halogenated phenyl ring attached to a furan core is a structural motif found in various compounds with demonstrated cytotoxicity against cancer cell lines.[4][5]

-

Antimicrobial Activity: Furan derivatives, including 5-nitro-2-furaldehyde and Schiff bases derived from 5-(substituted phenyl)-2-furfurals, have shown significant antimicrobial effects against a range of bacteria and fungi.[6][7][8][9]

Quantitative Data from Structurally Similar Compounds

To provide a basis for the potential potency of this compound, the following table summarizes the cytotoxic activities of selected furan derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |

| Furan-ring fused chalcone (6a) | HL60 (leukemia) | 20.9 | [10] |

| Furan-ring fused chalcone (6e) | HL60 (leukemia) | 12.3 | [10] |

| Furan-based pyridine carbohydrazide (4) | MCF-7 (breast cancer) | 4.06 | [11] |

| Furan-based N-phenyl triazinone (7) | MCF-7 (breast cancer) | 2.96 | [11] |

| 5-(3-nitrobenzylidene)-2(5H)-furanone (21) | Various | Potent cytotoxicity | [5] |

Detailed Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[6][10]

Materials:

-

This compound

-

Human cancer cell lines (e.g., from the NCI-60 panel such as MCF-7 for breast cancer, HeLa for cervical cancer, or SW620 for colorectal cancer)[10][12]

-

Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)[10]

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

-

96-well plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell lines in their appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Harvest the cells using trypsin-EDTA and perform a cell count.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations for testing.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plates for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Gently shake the plates for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

MTT Assay Workflow for Cytotoxicity Testing.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms using the broth microdilution method.[12][14]

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) and/or fungal strains (e.g., Candida albicans ATCC 10231)[6][7]

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Shaking incubator

Procedure:

-

Inoculum Preparation:

-

Culture the microbial strains on appropriate agar plates for 18-24 hours.

-

Prepare a suspension of the microorganisms in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

-

Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Compound Dilution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 100 µL of sterile broth to all wells.

-

Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution by transferring 100 µL from each well to the next. Discard the final 100 µL from the last well of the dilution series.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and the desired final cell concentration.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]

-

Broth Microdilution Workflow for MIC Determination.

Hypothetical Mechanism of Action

Anticancer Activity

Many furan derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells.[13] A plausible mechanism for this compound involves the intrinsic (mitochondrial) pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins. The compound may lead to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in the expression of anti-apoptotic proteins like Bcl-2.[13] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, particularly caspase-9 and the executioner caspase-3, which ultimately leads to the cleavage of cellular proteins and cell death.[1] Additionally, some furan derivatives have been shown to inhibit signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt and Wnt/β-catenin pathways.[12]

Hypothetical Apoptosis Induction Pathway.

Antimicrobial Activity

The antimicrobial mechanism of furan derivatives is often attributed to the reactivity of the furan ring and its substituents. For nitrofurans, the nitro group can be enzymatically reduced by bacterial nitroreductases to form highly reactive electrophilic intermediates. These intermediates can then non-specifically damage bacterial macromolecules, including DNA, RNA, and proteins, leading to the inhibition of essential cellular processes and ultimately cell death.[15] While this compound lacks a nitro group, the aldehyde functionality and the substituted phenyl ring can still contribute to its antimicrobial properties. The aldehyde group can react with nucleophilic groups in proteins and nucleic acids, while the overall lipophilicity of the molecule, influenced by the chloro and methyl groups, can facilitate its transport across microbial cell membranes.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently unavailable, a systematic analysis of structurally related compounds strongly suggests its potential as a novel anticancer and antimicrobial agent. The detailed experimental protocols provided in this guide offer a clear roadmap for the initial in vitro screening of this compound. Further investigation into its specific molecular targets and mechanisms of action is warranted to fully elucidate its therapeutic potential. The proposed signaling pathways serve as a starting point for more in-depth mechanistic studies. This technical guide is intended to be a valuable resource for researchers embarking on the biological evaluation of this and other novel furan derivatives.

References

- 1. The Effect of Furanocoumarin Derivatives on Induction of Apoptosis and Multidrug Resistance in Human Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. microbiologics.com [microbiologics.com]

- 6. microrao.com [microrao.com]

- 7. Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]

- 10. NCI-60 - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

5-(3-Chloro-4-methylphenyl)-2-furaldehyde: A Comprehensive Technical Guide for Synthetic Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 5-(3-chloro-4-methylphenyl)-2-furaldehyde, a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific compound, this document compiles information based on established synthetic methodologies for analogous 5-aryl-2-furaldehydes and data from closely related structures. The guide details plausible synthetic routes, predicted physicochemical properties, and potential applications, offering a foundational resource for researchers interested in utilizing this compound in their work.

Introduction

5-Aryl-2-furaldehydes are a class of organic compounds that serve as crucial building blocks in the synthesis of a wide range of biologically active molecules and functional materials. The furan ring, coupled with an aromatic substituent, provides a versatile scaffold for further chemical modifications. The specific compound, this compound, incorporates a substituted phenyl ring that can influence the steric and electronic properties of derivative compounds, making it an attractive intermediate for the development of novel therapeutic agents and specialized polymers. This guide outlines the potential synthetic pathways and characteristics of this compound, drawing upon the well-established chemistry of related furan derivatives.

Physicochemical and Spectral Data

| Property | Value | Notes |

| Molecular Formula | C₁₂H₉ClO₂ | - |

| Molecular Weight | 220.65 g/mol | - |

| CAS Number | 57666-53-2 | [1] |

| Appearance | Expected to be a crystalline solid | Based on similar 5-aryl-2-furaldehydes. |

| Melting Point (°C) | Not available | Data for 5-(3-chlorophenyl)furfural is 109-111 °C.[2] The methyl group may slightly alter this. |

| Boiling Point (°C) | Not available | High boiling point expected due to molecular weight and polarity. |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, acetone, chloroform) and sparingly soluble in water. | Based on the general solubility of furan and aromatic compounds. |

| ¹H NMR | Predicted | Expect signals for the aldehyde proton (~9.6 ppm), furan protons (doublets, ~7.0-7.5 ppm), aromatic protons on the phenyl ring (~7.5-7.8 ppm), and a methyl singlet (~2.4 ppm). |

| ¹³C NMR | Predicted | Expect signals for the aldehyde carbonyl (~177 ppm), furan carbons (~110-160 ppm), and aromatic carbons (~120-140 ppm), including the methyl carbon (~20 ppm). |

| IR (cm⁻¹) | Predicted | Expect characteristic peaks for C=O stretching of the aldehyde (~1670-1690 cm⁻¹), C-O-C stretching of the furan ring (~1020-1250 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹). |

| Mass Spectrum (m/z) | Predicted | Expect a molecular ion peak [M]⁺ at ~220 and a characteristic [M+2]⁺ peak due to the ³⁷Cl isotope. Fragmentation may involve the loss of the formyl group (-29). |

Synthetic Routes and Experimental Protocols

Two primary and well-established methods for the synthesis of 5-aryl-2-furaldehydes are the Meerwein arylation and the Suzuki-Miyaura cross-coupling reaction. While a specific protocol for this compound is not published, the following detailed procedures are adapted from general methods for analogous compounds.

Meerwein Arylation

The Meerwein arylation involves the reaction of a diazonium salt with an activated alkene, in this case, furfural, catalyzed by a copper salt.[3][4]

Experimental Protocol: Meerwein Arylation of Furfural

-

Diazonium Salt Preparation:

-

In a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice-salt bath, dissolve 3-chloro-4-methylaniline (10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL).

-

Slowly add a solution of sodium nitrite (10.5 mmol) in water (5 mL) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete diazotization.

-

-

Arylation Reaction:

-

In a separate three-necked flask, prepare a solution of furfural (12 mmol) in acetone (50 mL).

-

Add copper(II) chloride dihydrate (1.5 mmol) to the furfural solution and stir until dissolved.

-

Slowly add the previously prepared cold diazonium salt solution to the furfural-copper chloride mixture over a period of 30-45 minutes, maintaining the reaction temperature between 30-35 °C. Vigorous gas evolution (N₂) will be observed.

-

After the addition is complete, continue stirring at room temperature for 4-6 hours until the gas evolution ceases.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a large volume of cold water (200 mL) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

-

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and a halide, catalyzed by a palladium complex.[5] In this case, 5-bromo-2-furaldehyde can be coupled with (3-chloro-4-methylphenyl)boronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup:

-

To a Schlenk flask, add 5-bromo-2-furaldehyde (10 mmol), (3-chloro-4-methylphenyl)boronic acid (12 mmol), palladium(II) acetate (0.2 mmol), and a phosphine ligand such as triphenylphosphine (0.4 mmol).

-

Add a base, such as potassium carbonate (30 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

-

Reaction Execution:

-

Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 50 mL).

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and dilute with water (100 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to afford the pure product.

-

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the two primary synthetic routes described.

Caption: Meerwein Arylation Synthetic Workflow.

References

literature review of 5-aryl-2-furaldehyde derivatives

An In-depth Technical Guide to 5-Aryl-2-Furaldehyde Derivatives

Abstract

5-Aryl-2-furaldehyde derivatives represent a versatile class of heterocyclic compounds characterized by a furan ring substituted with an aldehyde group at the 2-position and an aryl group at the 5-position. This scaffold has garnered significant attention in medicinal chemistry and materials science due to its synthetic accessibility and broad spectrum of biological activities. These compounds serve as crucial starting materials for the synthesis of more complex polyfunctionalized heterocyclic systems.[1] This review focuses on the primary synthetic methodologies, key chemical transformations, and diverse pharmacological applications of 5-aryl-2-furaldehyde derivatives, including their anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Detailed experimental protocols, tabulated biological data, and visual summaries of synthetic and biological pathways are provided to serve as a comprehensive resource for researchers in drug discovery and development.

Synthesis of 5-Aryl-2-Furaldehyde Derivatives

The synthesis of the 5-aryl-2-furaldehyde core is predominantly achieved through cross-coupling reactions, which efficiently form the crucial carbon-carbon bond between the furan ring and the aryl moiety. Key methods include the Meerwein arylation and various palladium-catalyzed reactions.

1.1. Meerwein Arylation

A classical and effective method for arylating the furan ring is the Meerwein reaction. This involves the coupling of an arenediazonium salt with 2-furaldehyde, typically catalyzed by a copper(II) salt like cupric chloride.[1] This approach provides a direct route to 5-aryl-2-furaldehydes from readily available aromatic amines.[2]

1.2. Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry offers several powerful palladium-catalyzed cross-coupling reactions for constructing the 5-aryl-2-furaldehyde scaffold, starting from a halogenated furaldehyde, most commonly 5-bromo-2-furaldehyde.

-

Suzuki-Miyaura Reaction : This reaction couples 5-bromo-2-furaldehyde with an arylboronic acid in the presence of a palladium catalyst and a base, offering high yields and broad substrate scope.[1]

-

Organozinc Coupling : The use of arylzinc halides or specialized organozinc reagents, such as 5-(1,3-dioxolan-2-yl)-2-furanylzinc bromide, provides a facile route to a wide range of 5-substituted 2-furaldehydes under mild conditions.[3]

-

Stille Coupling : This method involves the reaction of 5-bromo-2-furaldehyde with an organotin reagent, like phenyl tributyl tin, catalyzed by a palladium complex.[1]

-

Organobismuth Coupling : Arylating 5-bromo-2-furaldehyde using phenylbismuth reagents with a palladium acetate catalyst is another effective strategy.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]

- 3. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular weight and formula of 5-(3-Chloro-4-methylphenyl)-2-furaldehyde

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 5-(3-Chloro-4-methylphenyl)-2-furaldehyde, a substituted aromatic furan derivative. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Core Compound Properties

This compound is a solid organic compound. Its core structure consists of a furan-2-carbaldehyde moiety substituted with a 3-chloro-4-methylphenyl group at the 5-position.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₉ClO₂ | Calculated |

| Molecular Weight | 220.65 g/mol | Calculated |

| Appearance | Solid (predicted) | - |

| CAS Number | 57666-53-2 | Sigma-Aldrich |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established palladium-catalyzed cross-coupling reactions. These methods offer versatile and efficient routes to 5-aryl-2-furaldehydes.[1][2][3] Below are detailed experimental protocols for plausible synthetic routes.

Suzuki-Miyaura Cross-Coupling

This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex.[2][4]

Experimental Protocol:

-

Preparation of the Boronic Acid/Ester: 5-Formylfuran-2-boronic acid or its pinacol ester can be used as the furan-containing coupling partner.

-

Reaction Setup: In a reaction vessel, combine 5-formylfuran-2-boronic acid (1.2 equivalents), 1-bromo-3-chloro-4-methylbenzene (1 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like sodium carbonate (2 equivalents).

-

Solvent and Conditions: The reaction is typically carried out in a solvent mixture, such as toluene/ethanol/water, and heated to reflux for several hours until the starting materials are consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Heck Cross-Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5][6][7][8]

Experimental Protocol:

-

Reactants: 5-Bromo-2-furaldehyde (1 equivalent) is reacted with 3-chloro-4-methylstyrene (1.2 equivalents).

-

Catalyst and Base: A palladium catalyst, such as palladium(II) acetate (0.02 equivalents), in combination with a phosphine ligand like tri(o-tolyl)phosphine (0.04 equivalents), and a base, typically a hindered amine like triethylamine (1.5 equivalents), are used.

-

Solvent and Conditions: The reaction is performed in an inert solvent, such as N,N-dimethylformamide (DMF), and heated to 80-100 °C for several hours.

-

Work-up and Purification: The reaction mixture is cooled, filtered to remove the precipitated salts, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by chromatography.

Meerwein Arylation

This method involves the arylation of an activated double bond using a diazonium salt.[9]

Experimental Protocol:

-

Diazonium Salt Formation: 3-Chloro-4-methylaniline (1 equivalent) is dissolved in an acidic aqueous solution (e.g., HCl) and cooled to 0-5 °C. A solution of sodium nitrite (1 equivalent) in water is added dropwise to form the diazonium salt.

-

Arylation Reaction: The freshly prepared diazonium salt solution is added to a solution of 2-furaldehyde (1.5 equivalents) in a suitable solvent like acetone, in the presence of a copper(II) chloride catalyst.

-

Reaction Conditions: The reaction is typically stirred at room temperature for several hours.

-

Work-up and Purification: The reaction mixture is neutralized and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. Purification is achieved through column chromatography.

Spectroscopic Data (Representative)

Table 2: Representative Spectroscopic Data for 5-Aryl-2-furaldehydes

| Spectroscopy | Characteristic Peaks |

| ¹H NMR (CDCl₃) | δ 9.7 (s, 1H, -CHO), 7.2-7.8 (m, Ar-H and furan-H) |

| ¹³C NMR (CDCl₃) | δ 178 (-CHO), 158 (C5-furan), 153 (C2-furan), 122-135 (Ar-C and furan-C) |

| IR (KBr, cm⁻¹) | ~1670 (C=O stretch, aldehyde), ~1500-1600 (C=C stretch, aromatic and furan), ~2820, 2740 (C-H stretch, aldehyde) |

Potential Biological Activities and Signaling Pathways

While no specific biological studies on this compound have been published, the furan scaffold is a common motif in biologically active compounds. Derivatives of 5-aryl-2-furaldehyde have been reported to exhibit a range of pharmacological properties, including antimicrobial and cytotoxic activities.[1][13][14][15][16][17][18]

Anticipated Biological Effects:

-

Antimicrobial Activity: The presence of the halogenated phenyl ring and the furan moiety suggests potential activity against various bacterial and fungal strains.

-

Cytotoxic/Anticancer Activity: Many furan-containing compounds have been investigated for their potential as anticancer agents. The planar aromatic structure of this compound could allow it to intercalate with DNA or interact with key enzymes involved in cell proliferation.

Due to the lack of specific studies, a definitive signaling pathway cannot be described. However, a logical workflow for its synthesis and subsequent biological evaluation can be proposed.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Heck Reaction [organic-chemistry.org]

- 6. diva-portal.org [diva-portal.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. An Efficient and General Method for the Heck and Buchwald-Hartwig Coupling Reactions of Aryl Chlorides [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive [mdpi.com]

- 11. 5-Phenyl-2-furaldehyde | C11H8O2 | CID 2769420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Controlling the toxicity of biomass-derived difunctional molecules as potential pharmaceutical ingredients for specific activity toward microorganisms and mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 5-Hydroxymethyl-2-furfural, a clinical trials agent for sickle cell anemia, and its mono/di-glucosides from classically processed steamed Rehmanniae Radix - PubMed [pubmed.ncbi.nlm.nih.gov]

commercial availability of 5-(3-Chloro-4-methylphenyl)-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(3-Chloro-4-methylphenyl)-2-furaldehyde, a substituted aromatic furan derivative. Due to the limited publicly available data on this specific molecule, this document compiles information on its commercial availability, predicted physicochemical properties, and a detailed, proposed synthetic protocol based on established methodologies for analogous compounds. Furthermore, potential biological activities and associated signaling pathways are inferred from structurally related molecules, providing a foundation for future research and drug discovery efforts. All quantitative data is summarized in structured tables, and a conceptual experimental workflow for its synthesis and biological evaluation is presented using a Graphviz diagram.

Commercial Availability and Physicochemical Properties

This compound is available from commercial suppliers as a research chemical. However, it is often supplied with limited analytical data, and independent verification of its identity and purity is recommended.

Table 1: Commercial and Predicted Physicochemical Data

| Parameter | Value | Source |

| CAS Number | 57666-53-2 | Sigma-Aldrich[1] |

| Linear Formula | C₁₂H₉ClO₂ | Sigma-Aldrich[1] |

| Molecular Weight | 220.65 g/mol | Calculated |

| Appearance | Pale yellow to brown solid (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons (Predicted) | N/A |

| Purity | Buyer must confirm | Sigma-Aldrich[2] |

Proposed Synthesis: Palladium-Catalyzed Suzuki-Miyaura Coupling

Experimental Protocol

Materials:

-

3-Chloro-4-methylphenylboronic acid

-

5-Bromo-2-furaldehyde

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-chloro-4-methylphenylboronic acid (1.2 equivalents), 5-bromo-2-furaldehyde (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

-

Solvent Addition: Add a 3:1 mixture of toluene and ethanol, followed by a 1M aqueous solution of potassium carbonate.

-

Inert Atmosphere: Purge the flask with nitrogen for 15-20 minutes to ensure an inert atmosphere.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Synthetic Workflow Diagram

Potential Biological Activities and Signaling Pathways (Inferred)

Direct biological data for this compound is not available in the public domain. However, the biological activities of structurally similar 5-phenyl-2-furaldehyde derivatives can provide insights into its potential therapeutic applications.

Antimicrobial Activity

Many furan derivatives exhibit a broad spectrum of antimicrobial activity. The electrophilic nature of the aldehyde group and the overall lipophilicity of the molecule can contribute to its ability to interact with microbial membranes and intracellular targets.

Antitumor Activity

Substituted 5-phenyl-2-furaldehydes have been investigated for their cytotoxic effects against various cancer cell lines. The planar aromatic structure can facilitate intercalation with DNA, while the aldehyde group can react with nucleophilic residues in proteins, potentially disrupting critical cellular processes.

Enzyme Inhibition

Derivatives of 5-phenyl-2-furan have been identified as inhibitors of specific enzymes. For instance, some have shown potent inhibition of E. coli β-glucuronidase. This suggests that this compound could be explored as an inhibitor for various enzymes, depending on its specific binding properties.

Inferred Signaling Pathway Involvement

Based on the activities of related compounds, this compound could potentially modulate various signaling pathways implicated in cancer and inflammation. A hypothetical mechanism of action could involve the inhibition of key kinases or transcription factors.

Future Directions

The lack of specific data on this compound presents a clear opportunity for further research. Key areas for investigation include:

-

Definitive Synthesis and Characterization: An optimized and fully characterized synthesis is required, including detailed spectroscopic analysis (¹H NMR, ¹³C NMR, IR, MS) and determination of physicochemical properties.

-

Biological Screening: A comprehensive screening of its biological activities, including antimicrobial, antifungal, and cytotoxic properties, is warranted.

-

Mechanism of Action Studies: Should biological activity be confirmed, further studies to elucidate its precise mechanism of action, including target identification and pathway analysis, will be crucial for any potential therapeutic development.

Conclusion

This compound is a commercially available research chemical with potential for further investigation in drug discovery and development. While direct experimental data is scarce, established synthetic methodologies and the known biological activities of structurally related compounds provide a solid foundation and rationale for its future study. This guide serves as a starting point for researchers interested in exploring the chemical and biological properties of this and other substituted 5-aryl-2-furaldehydes.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, related structures, and biological activities of 5-(3-Chloro-4-methylphenyl)-2-furaldehyde and its analogs. The furan core, particularly the 5-aryl-2-furaldehyde scaffold, is a recurring motif in medicinal chemistry, demonstrating a wide spectrum of pharmacological effects, including antimicrobial and anticancer properties. This document aims to consolidate the available scientific information, presenting it in a structured format to aid researchers in the field of drug discovery and development. We will delve into synthetic methodologies, structure-activity relationships, and available biological data, while also providing detailed experimental protocols and exploring potential mechanisms of action.

Introduction

The furan ring is a versatile heterocyclic scaffold that is present in numerous biologically active compounds.[1][2] Its derivatives have garnered significant interest in medicinal chemistry due to their diverse therapeutic applications, which include antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities.[1][2] The 5-aryl-2-furaldehyde framework, in particular, serves as a crucial building block for the synthesis of various pharmacologically potent molecules.[3] This guide focuses on this compound, a specific analog within this class, and explores its related structures and their potential as therapeutic agents. While specific biological data for this exact compound is limited in publicly available literature, this guide will extrapolate from closely related analogs to provide a comprehensive understanding of its potential.

Synthesis of 5-Aryl-2-furaldehydes

The synthesis of 5-aryl-2-furaldehydes is most commonly achieved through palladium-catalyzed cross-coupling reactions. These methods offer a versatile and efficient means to introduce a variety of aryl groups at the 5-position of the furan ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely employed method for the synthesis of 5-aryl-2-furaldehydes. This reaction typically involves the coupling of a 5-halofurfural (e.g., 5-bromo-2-furaldehyde or 5-chloro-2-furaldehyde) with an arylboronic acid in the presence of a palladium catalyst and a base.[3]

General Reaction Scheme:

Caption: General scheme of Suzuki-Miyaura coupling for 5-aryl-2-furaldehyde synthesis.

Other Palladium-Catalyzed Reactions

Other palladium-catalyzed reactions, such as the Stille coupling (using organotin reagents) and Hiyama coupling (using organosilicon reagents), have also been utilized for the synthesis of 5-aryl-2-furaldehydes.[3] The Vilsmeier-Haack reaction of 2-arylfurans can also yield the desired aldehyde.[3]

Related Structures and Analogs

The core structure of this compound allows for a wide range of structural modifications to explore structure-activity relationships (SAR). Key areas for modification include the substituents on the phenyl ring and derivatization of the aldehyde group.

Table 1: Representative Analogs of 5-Aryl-2-furaldehydes and Their Reported Biological Activities

| Compound Name | Structure | Reported Biological Activity | Reference |

| 5-Phenyl-2-furaldehyde | 5-Phenyl-2-furaldehyde | Starting material for compounds with potential antimicrobial and antitumor activities. | [3] |

| 5-(4-Nitrophenyl)-2-furaldehyde | 5-(4-Nitrophenyl)-2-furaldehyde | Intermediate for antimicrobial morpholine derivatives. | [4] |

| 5-(2,5-Dichlorophenyl)-2-furaldehyde | 5-(2,5-Dichlorophenyl)-2-furaldehyde | Intermediate for antimicrobial morpholine derivatives. | [4] |

| 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones | 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones | Anticancer activity against breast cancer cell lines. | [5] |

| Bis-2(5H)-furanone derivatives | Bis-2(5H)-furanone derivatives | Anticancer activity against C6 glioma cells. | [6] |

Note: Specific quantitative data for the target compound is not available in the cited literature. The table presents related structures to illustrate the scope of potential activities.

Biological Activities and Structure-Activity Relationship (SAR)

Derivatives of 5-aryl-2-furaldehydes have been investigated for a range of biological activities, with a primary focus on their antimicrobial and anticancer potential.

Antimicrobial Activity

The furan nucleus is a component of several established antimicrobial agents, such as nitrofurantoin.[7] The antimicrobial activity of furan derivatives is often attributed to the ability of the furan ring to accept electrons and generate reactive oxygen species that can damage bacterial DNA and other cellular components.[7]

Structure-Activity Relationship (SAR):

-

Substituents on the Phenyl Ring: The nature and position of substituents on the 5-phenyl ring significantly influence antimicrobial activity. Electron-withdrawing groups, such as nitro and halogen groups, are often associated with enhanced activity.[4]

-

Derivatization of the Aldehyde Group: Conversion of the aldehyde group into other functional groups, such as morpholine amides or thiosemicarbazones, has been shown to modulate the antimicrobial spectrum and potency.[2][4]

Anticancer Activity

Numerous furan-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[5][6] The proposed mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[5][6]

Structure-Activity Relationship (SAR):

-

Phenyl Ring Substituents: The substitution pattern on the 5-phenyl ring plays a critical role in the anticancer activity. For instance, the presence of halogen atoms or a nitro group on the aromatic ring of 5-arylidene-2(5H)-furanones was shown to increase cytotoxicity.[8]

-

Modification of the Furan Ring System: Modifications of the core furan structure, such as the formation of bis-2(5H)-furanones, have yielded compounds with significant inhibitory activity against glioma cells.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of 5-aryl-2-furaldehyde analogs.

Synthesis of 4-(5-Aryl-2-furoyl)morpholines

This protocol describes a general method for the derivatization of the aldehyde group to an amide, which can be a key step in generating analogs with altered biological activity.[4]

Workflow for the Synthesis of 4-(5-Aryl-2-furoyl)morpholines:

Caption: Synthetic workflow for 4-(5-aryl-2-furoyl)morpholines.

Protocol:

-

Oxidation of 5-Aryl-2-furaldehyde: The starting 5-aryl-2-furaldehyde is oxidized to the corresponding 5-aryl-2-furoic acid. This can be achieved using various oxidizing agents, such as silver nitrate (AgNO₃).

-

Formation of Acyl Chloride: The resulting carboxylic acid is converted to the more reactive acyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Amidation: The 5-aryl-2-furoyl chloride is then reacted with morpholine in the presence of a base (e.g., triethylamine) to yield the final product, 4-(5-aryl-2-furoyl)morpholine.

-

Purification: The crude product is purified by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay:

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 5-aryl-2-furaldehyde derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow for Broth Microdilution Assay:

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Protocol:

-

Compound Dilution: Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established protocols (e.g., CLSI guidelines).

-

Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include positive (microorganism only) and negative (broth only) controls.

-